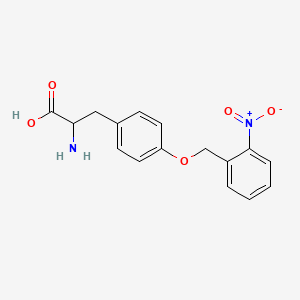
2-Amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2-Nitrobenzyl)-L-tyrosine: is a compound that belongs to the class of photolabile protecting groups. These groups are used to temporarily block the reactivity of certain functional groups in molecules, which can then be “unblocked” or activated by exposure to light. This compound is particularly useful in the field of biochemistry and molecular biology for controlling the activity of biomolecules with high spatial and temporal precision.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Nitrobenzyl)-L-tyrosine typically involves the protection of the hydroxyl group of L-tyrosine with a 2-nitrobenzyl group. This can be achieved through a nucleophilic substitution reaction where the hydroxyl group of L-tyrosine reacts with 2-nitrobenzyl bromide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of O-(2-Nitrobenzyl)-L-tyrosine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Photolysis: The primary reaction that O-(2-Nitrobenzyl)-L-tyrosine undergoes is photolysis, where exposure to UV light leads to the cleavage of the 2-nitrobenzyl group, releasing the free L-tyrosine.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further react to form various substituted products.
Common Reagents and Conditions:
Photolysis: UV light (typically around 365 nm) is used to induce the cleavage of the 2-nitrobenzyl group.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Major Products:
Photolysis: L-tyrosine and 2-nitrosobenzyl derivatives.
Oxidation: Nitroso or hydroxylamine derivatives.
Reduction: Amino derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: O-(2-Nitrobenzyl)-L-tyrosine is used in the synthesis of complex organic molecules where temporary protection of functional groups is required. It allows for selective activation of specific sites within a molecule.
Biology: In molecular biology, this compound is used to study the dynamics of protein interactions and enzyme activities. By caging specific amino acids within proteins, researchers can control the timing and location of protein activation using light.
Medicine: The compound has potential applications in drug delivery systems where controlled release of active pharmaceutical ingredients is desired. It can be used to design photoresponsive drug carriers that release their payload upon exposure to light.
Industry: In the materials science industry, O-(2-Nitrobenzyl)-L-tyrosine is used in the development of photoresists and other photopatternable materials. These materials are essential in the fabrication of microelectronic devices and other high-precision applications.
Mécanisme D'action
The mechanism of action of O-(2-Nitrobenzyl)-L-tyrosine involves the absorption of UV light by the 2-nitrobenzyl group, leading to its cleavage and the release of the free L-tyrosine. The photolysis process is highly efficient and can be controlled with great precision, making it ideal for applications requiring temporal and spatial control. The molecular targets and pathways involved are primarily related to the specific biomolecules or materials being studied or developed.
Comparaison Avec Des Composés Similaires
O-(2-Nitrobenzyl)-L-serine: Similar to O-(2-Nitrobenzyl)-L-tyrosine but with serine as the amino acid component.
O-(2-Nitrobenzyl)-L-cysteine: Contains cysteine instead of tyrosine.
O-(2-Nitrobenzyl)-L-glutamate: Uses glutamate as the amino acid.
Uniqueness: O-(2-Nitrobenzyl)-L-tyrosine is unique due to the presence of the tyrosine moiety, which has a phenolic hydroxyl group that can participate in additional interactions and reactions compared to other amino acids. This makes it particularly useful in studies involving tyrosine-specific enzymes and protein interactions.
Propriétés
IUPAC Name |
2-amino-3-[4-[(2-nitrophenyl)methoxy]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c17-14(16(19)20)9-11-5-7-13(8-6-11)23-10-12-3-1-2-4-15(12)18(21)22/h1-8,14H,9-10,17H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFOHNAFILVHGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CC(C(=O)O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Methyl-5-[4-(tert-butyl)phenyl]isoxazole](/img/structure/B13667042.png)
![6-Bromo-3,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667044.png)
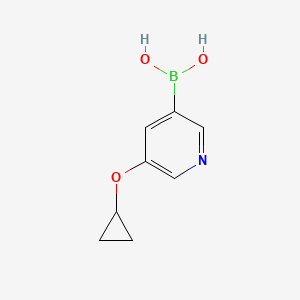
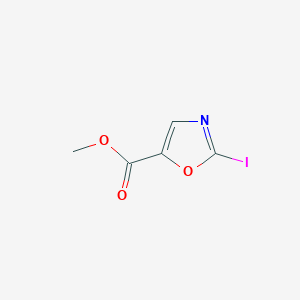
![7-(Trifluoromethyl)benzo[b]thiophen-2-amine](/img/structure/B13667069.png)

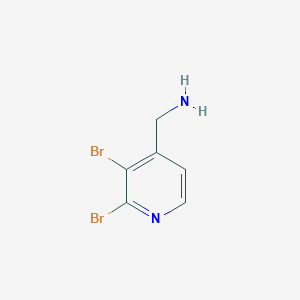
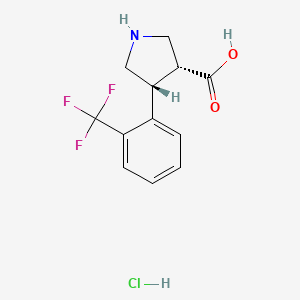


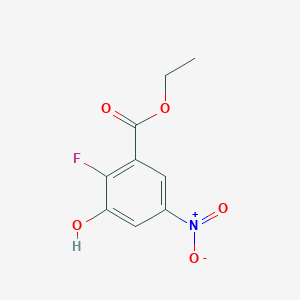
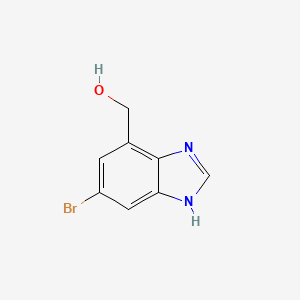

![(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B13667124.png)
